BenchChemオンラインストアへようこそ!

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

(4-Cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone, also referred to as CFPM, is a synthetic small molecule (MW 301.39; formula C₁₇H₂₃N₃O₂) belonging to the dual-pharmacophore class of cyclohexylpiperazine-furo[3,2-b]pyrrole methanones. The compound incorporates a cyclohexylpiperazine moiety linked via a carbonyl bridge to a 4H-furo[3,2-b]pyrrol-5-yl group—a heterobicyclic scaffold isosteric with indole.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 1421491-31-7
Cat. No. B2475683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
CAS1421491-31-7
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CO4
InChIInChI=1S/C17H23N3O2/c21-17(15-12-16-14(18-15)6-11-22-16)20-9-7-19(8-10-20)13-4-2-1-3-5-13/h6,11-13,18H,1-5,7-10H2
InChIKeyGXVUKIDISPUOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone (CAS 1421491-31-7): Compound-Class Baseline for Procurement Evaluation


(4-Cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone, also referred to as CFPM, is a synthetic small molecule (MW 301.39; formula C₁₇H₂₃N₃O₂) belonging to the dual-pharmacophore class of cyclohexylpiperazine-furo[3,2-b]pyrrole methanones . The compound incorporates a cyclohexylpiperazine moiety linked via a carbonyl bridge to a 4H-furo[3,2-b]pyrrol-5-yl group—a heterobicyclic scaffold isosteric with indole [1]. This structural class intersects with at least two distinct patent-defined therapeutic spaces: histamine H3 receptor antagonists/inverse agonists for metabolic disorders [2], and cysteine protease (cathepsin K/S) inhibitors for bone and inflammatory diseases [3]. The compound is currently available from commercial screening-library vendors and is classified as a research-use-only chemical.

Procurement Risk: Why (4-Cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone Cannot Be Interchanged with Superficially Similar Furopyrrole or Cyclohexylpiperazine Analogs


Generic substitution within the furo[3,2-b]pyrrole-piperazine methanone series is not supported by the available evidence because both pharmacophoric elements independently control target engagement and selectivity. The cyclohexyl substituent on the piperazine ring is a critical determinant of sigma-2 (σ₂) receptor affinity and H3 receptor modulation within the cyclohexylpiperazine chemotype [1][2], while the oxidation state and substitution pattern of the furo[3,2-b]pyrrole core governs cysteine protease (cathepsin K/S) inhibitory potency in the tetrahydrofuropyrrol-3-one series [3]. Replacing the cyclohexyl group with a smaller alkyl or arylpiperazine substituent (e.g., phenethyl, cinnamyl, 2-hydroxyphenyl) alters both lipophilicity and the steric fit within the sigma/H3 binding pockets; likewise, saturation of the furopyrrole ring (forming tetrahydrofuro[3,2-b]pyrrol-3-ones) switches the biological readout from receptor modulation to protease inhibition. Without head-to-head comparative data for this specific compound, a conservative procurement strategy requires treating each analog within this structural family as pharmacologically non-equivalent.

Quantitative Differentiation Evidence: (4-Cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone (CAS 1421491-31-7) vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen-Bond Acceptor Count vs. Phenethyl and Cinnamyl Piperazine Analogs

The target compound's cyclohexyl substituent imparts a calculated partition coefficient (clogP) of approximately 2.8 ± 0.3, which is 0.7–1.0 log units lower than the phenethyl analog (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone, CAS 1421458-67-4, clogP ~3.6) and roughly 1.5 log units lower than the cinnamyl analog (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone, clogP ~4.3) . The hydrogen-bond acceptor count (3 acceptors: two carbonyl oxygens and the furan oxygen) is identical across all three analogs, but the cyclohexyl group reduces the polar surface area (PSA ~47 Ų) compared to the phenethyl analog (PSA ~47 Ų, identical due to same heteroatom count) while the cinnamyl analog has a slightly elevated PSA (~50 Ų) owing to the extended conjugated system . These differences in lipophilicity are significant for CNS penetration prediction and solubility profiling in screening cascades.

Lipophilicity Drug-likeness Physicochemical profiling

Sigma Receptor Pharmacophore: Cyclohexylpiperazine as a Privileged σ₂/σ₁ Ligand Scaffold vs. Arylpiperazine Furopyrrole Analogs

Within the broader cyclohexylpiperazine chemotype, the N-cyclohexyl substituent is a well-established pharmacophoric element for sigma-2 (σ₂) receptor binding. In a systematic structure-affinity relationship (SAfiR) study of cyclohexylpiperazine derivatives, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) exhibited a σ₂ Kᵢ of 0.34 nM and σ₁ Kᵢ of 0.68 nM, demonstrating sub-nanomolar dual sigma receptor affinity [1]. In contrast, arylpiperazine derivatives lacking the cyclohexyl group (e.g., phenylpiperazine or benzylpiperazine analogs) typically show 10- to 100-fold weaker σ₂ binding, with the N-substituent size and lipophilicity being primary affinity determinants [2]. The target compound retains the cyclohexylpiperazine pharmacophore but replaces the PB28 tetralin tail with a planar furo[3,2-b]pyrrol-5-yl methanone group. While direct binding data for the target compound at sigma receptors are not publicly available, the presence of the cyclohexylpiperazine moiety predicts sigma receptor engagement potential that is absent in the phenethylpiperazine, cinnamylpiperazine, or 2-hydroxyphenylpiperazine furopyrrole analogs.

Sigma-2 receptor Sigma-1 receptor Structure-affinity relationship

Histamine H3 Receptor Pharmacophore Overlap: Cyclohexylpiperazine Methanones as H3 Antagonists/Inverse Agonists

The patent family led by US7544683B2 (Hoffmann-La Roche) establishes that cyclohexyl piperazinyl methanone derivatives bearing a heteroaryl carbonyl substituent function as antagonists and/or inverse agonists at the histamine H3 receptor [1]. Within this patent, exemplified compounds with trans-4-hydroxycyclohexyl or trans-4-isopropylcyclohexyl carbonyl groups linked to arylpiperazines demonstrated H3 functional antagonism, supporting the general pharmacophore wherein the cyclohexylpiperazine-methanone core is the H3 recognition element [1]. The target compound (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone retains this exact core but substitutes the patent-exemplified aryl/cyclohexyl ketone tail with a furo[3,2-b]pyrrole heterocycle. By class-level inference, the compound falls within the general formula of H3-modulating cyclohexyl piperazinyl methanones, distinguishing it from the cathepsin-directed tetrahydrofuro[3,2-b]pyrrol-3-one series (patent US8053437B2), which requires saturation of the furan ring and a 3-one oxidation state for protease inhibition [2].

Histamine H3 receptor Inverse agonist Obesity

BindingDB Negative Data: A Structurally Proximal Analog (BDBM89239) Shows No Detectable Activity (IC₅₀ > 50 μM) in a Broad Screening Panel

A close structural relative—(4-cyclohexylpiperazin-1-yl)(4-methylfuro[3,2-c]quinolin-2-yl)methanone (BDBM89239, CID 5307470), which retains the cyclohexylpiperazine-methanone core but replaces the furo[3,2-b]pyrrole with a 4-methylfuro[3,2-c]quinoline—was tested in a high-throughput screen and returned an IC₅₀ > 50,000 nM (essentially inactive) [1]. While this is negative evidence from a regioisomeric furoquinoline scaffold (furo[3,2-c]quinoline vs. furo[3,2-b]pyrrole), it demonstrates that subtle alterations in the heteroaryl ketone component can ablate detectable binding in broad-panel screening. This finding reinforces the non-interchangeability argument: the furo[3,2-b]pyrrol-5-yl group is structurally and electronically distinct from the furo[3,2-c]quinolin-2-yl group, and activity at any given target cannot be assumed across regioisomeric furo-fused heterocycles.

Selectivity profiling Inactive analog Screening liability

Evidence-Supported Application Scenarios for (4-Cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone (CAS 1421491-31-7)


Sigma-2 Receptor Ligand Screening in Oncology Research

The cyclohexylpiperazine moiety of CAS 1421491-31-7 aligns with the established sigma-2 (σ₂) receptor pharmacophore validated by PB28 and related cyclohexylpiperazine derivatives (σ₂ Kᵢ = 0.34 nM for PB28) [1]. In contrast to commercially available furo[3,2-b]pyrrole analogs bearing phenethyl, cinnamyl, or 2-hydroxyphenyl piperazine substituents, only the cyclohexyl-substituted variant is predicted to retain sigma receptor engagement. Researchers investigating sigma-2-mediated antiproliferative effects or P-glycoprotein modulation should prioritize this compound over the non-cyclohexyl furopyrrole analogs for primary screening. Experimental confirmation of sigma-1/sigma-2 binding affinity via radioligand displacement assays is required to validate the class-level prediction.

Histamine H3 Receptor Modulator Screening for Metabolic Disorders

The compound's cyclohexylpiperazine-methanone core falls within the general structural formula of H3 receptor antagonists/inverse agonists claimed in US7544683B2 [2]. For academic or industrial programs screening for H3 modulators in obesity, type II diabetes, or dyslipidemia models, this compound offers a structurally distinct furo[3,2-b]pyrrole tail not exemplified in the original Roche patent—potentially providing novel intellectual property space. The unsaturated furopyrrole ring differentiates this compound from the tetrahydrofuro[3,2-b]pyrrol-3-one cathepsin inhibitors of US8053437B2, which are mechanistically unrelated and should not be considered substitutes for H3-targeted studies.

Furo[3,2-b]pyrrole Scaffold-Hopping and Medicinal Chemistry SAR Expansion

The furo[3,2-b]pyrrole core is a recognized indole isostere with distinct electronic properties due to the furan oxygen [3]. This compound represents one of the few commercially available building blocks combining the furo[3,2-b]pyrrol-5-yl methanone scaffold with a cyclohexylpiperazine substituent. Medicinal chemistry teams engaged in scaffold-hopping from indole-based leads or exploring novel heterocyclic space for patent expansion can use this compound as a reference standard for establishing structure-activity relationships across the N-piperazine substituent series (cyclohexyl vs. phenethyl vs. cinnamyl vs. pyrimidinyl). The lipophilicity differential (clogP ~2.8 vs. ~3.6–4.3 for arylalkyl analogs) provides a tangible basis for selecting this analog when lower logP is desired.

Negative-Control Selection for Selectivity Profiling Panels

Based on the negative screening result for the structurally proximal analog BDBM89239 (IC₅₀ > 50,000 nM in a broad panel) [4], this compound may serve as a useful negative control or inactive comparator in selectivity profiling experiments where the furo[3,2-b]pyrrole regioisomer is being differentiated from active furoquinoline or other fused heterocyclic hits. Procurement of both the target compound and the inactive furoquinoline analog BDBM89239 enables pairwise selectivity analysis that can delineate the pharmacophoric contribution of the furo[3,2-b]pyrrole ring system versus other fused heterocycles.

Quote Request

Request a Quote for (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.